molecular formula C12H18N2O2 B1405942 3-Amino-5-ethoxy-N-isopropylbenzamide CAS No. 1499212-80-4

3-Amino-5-ethoxy-N-isopropylbenzamide

Cat. No.: B1405942
CAS No.: 1499212-80-4
M. Wt: 222.28 g/mol
InChI Key: MTCQKKSLFHBCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-ethoxy-N-isopropylbenzamide is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H18N2O2 . This indicates that it contains 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.

Scientific Research Applications

Multicomponent Synthesis Approaches

Divergent pathways in palladium iodide catalyzed multicomponent carbonylative approaches enable the formation of functionalized isoindolinone and isobenzofuranimine derivatives from 2-alkynylbenzamides. These pathways vary based on the nature of the external nucleophile and reaction conditions, demonstrating the versatility of 3-Amino-5-ethoxy-N-isopropylbenzamide derivatives in synthesizing complex molecular architectures (Mancuso et al., 2014).

Inhibition of Poly(ADP-Ribose) Synthetase

Compounds like this compound, when substituted at the 3-position, have shown significant inhibitory effects on poly(ADP-ribose) synthetase, a nuclear enzyme. This inhibition points towards potential applications in understanding DNA repair mechanisms and cellular responses to damage (Purnell & Whish, 1980).

Modulation of DNA Repair Processes

The compound's ability to modulate DNA repair processes, particularly in the context of toxicity and transformation induced by chemical agents, highlights its relevance in cancer research and potential therapeutic applications. This modulation is crucial for understanding the cellular mechanisms of toxicity and transformation, thereby contributing to the development of novel cancer treatments (Lubet et al., 1984).

Synthesis of Novel Polyimides

The chemical versatility of this compound derivatives allows for their use in synthesizing novel polyimides, with significant implications for materials science. These polyimides exhibit desirable properties such as solubility in organic solvents and thermal stability, making them suitable for various industrial applications (Butt et al., 2005).

Properties

IUPAC Name

3-amino-5-ethoxy-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-4-16-11-6-9(5-10(13)7-11)12(15)14-8(2)3/h5-8H,4,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCQKKSLFHBCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)N)C(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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